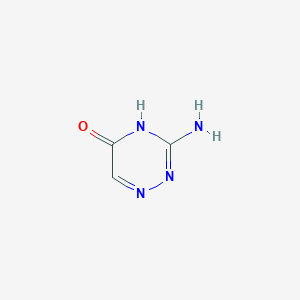

3-Amino-1,2,4-triazin-5(2H)-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Amino-1,2,4-triazin-5(2H)-one can be synthesized through several methods. One common approach involves the reaction of isothiourea with 2,3-diaza-3-pentenedioic anhydride . Another method includes the phosgenation of specific precursor compounds followed by further reactions to yield aminotriazinone derivatives .

Industrial Production Methods

In industrial settings, aminotriazinone is often produced through large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of advanced chemical reactors and stringent reaction conditions to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

Substitution: This compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

One of the most promising applications of 3-amino-1,2,4-triazin-5(2H)-one is in the development of antitumor agents. Recent studies have focused on its derivatives as potential inhibitors of specific kinases involved in cancer progression. For instance, a library of 3-amino-1,2,4-triazine derivatives was developed as PDK1 inhibitors, demonstrating significant antitumor activity against pancreatic ductal adenocarcinoma (Carbone et al., 2023) .

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific protein kinases that are dysregulated in cancer cells. This targeted approach minimizes damage to normal cells, making it a promising strategy for cancer therapy .

Biological Activity Overview

Agricultural Sciences

Herbicide Development

This compound derivatives have been explored for their herbicidal properties. These compounds show efficacy against monocotyledonous weeds and other undesired plant growth. Research indicates that specific derivatives exhibit outstanding results in controlling weed populations without adversely affecting crop yields .

Materials Science

Catalytic Applications

In materials science, this compound is utilized in catalytic processes. It has been employed to enhance NMR polarization using the SABRE technique, showcasing its potential in improving magnetic resonance imaging (Zeng et al., 2014) . This application highlights the compound's versatility beyond biological systems.

Structural Analysis

The crystal structure and Hirshfeld surface analysis of complexes involving 3-amino-1,2,4-triazine have provided insights into molecular interactions that can be harnessed for designing new materials . Such structural studies are crucial for understanding how these compounds can be integrated into advanced materials.

Case Study 1: Antitumor Activity Against Pancreatic Cancer

A recent study identified several derivatives of 3-amino-1,2,4-triazine as effective PDK1 inhibitors. These compounds were tested in vitro and showed significant cytotoxicity against pancreatic cancer cell lines. The study concluded that further optimization could lead to new therapeutic agents for treating this aggressive cancer type .

Case Study 2: Herbicidal Efficacy

Research conducted on various derivatives demonstrated their effectiveness in controlling specific weed species. Field trials indicated that certain formulations significantly reduced weed biomass while maintaining crop health. This case underscores the practical application of this compound in agricultural practices .

Mécanisme D'action

The mechanism of action of aminotriazinone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain aminotriazinone derivatives act as antagonists of the P2X3 receptor, which plays a role in pain perception and inflammation . By binding to these targets, aminotriazinone can modulate various biological pathways and exert its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triazinone: The parent compound of aminotriazinone, known for its diverse biological activities.

Thiadiazolotriazinones: Compounds with similar structures but containing sulfur atoms, exhibiting unique biological properties.

Pymetrazine: A derivative used as an insecticide with a different substitution pattern on the triazinone ring.

Uniqueness

3-Amino-1,2,4-triazin-5(2H)-one stands out due to its specific substitution pattern and the presence of an amino group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound with a wide range of applications in various fields .

Activité Biologique

3-Amino-1,2,4-triazin-5(2H)-one is a significant compound in the realm of pharmaceutical and synthetic chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the triazine family of compounds, characterized by a five-membered ring containing three nitrogen atoms. The presence of an amino group at position 3 enhances its reactivity and biological properties. Various synthetic pathways have been explored to create derivatives of this compound, which can exhibit improved efficacy against different biological targets.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Recent studies have highlighted its potential as an antitumor agent. For instance, a library of derivatives was developed as PDK1 inhibitors, showing significant activity against pancreatic ductal adenocarcinoma .

- Anticancer Properties : Compounds derived from the 3-amino-1,2,4-triazole scaffold demonstrated notable anticancer effects across various cell lines. The incorporation of specific substituents (e.g., 3-bromophenylamino) has been shown to enhance these effects .

- Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties. It has been evaluated against a range of pathogens and shows promise as an antibiotic candidate .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound has been reported to inhibit important signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

- Nitric Oxide Release : Some derivatives have shown the ability to release nitric oxide (NO), which is crucial for their antibacterial and anticancer activities .

Table 1: Summary of Biological Activities

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is also essential to consider its toxicity. Research indicates that certain derivatives may exhibit low toxicity levels in vitro while maintaining their efficacy against target cells. For example, studies on Daphnia magna and Saccharomyces cerevisiae suggest that some derivatives have a favorable safety profile .

Propriétés

IUPAC Name |

3-amino-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAYVVLCHUWASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-90-0 | |

| Record name | 1,2,4-Triazin-5(2H)-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-1,2,4-TRIAZIN-5(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VBT0DS49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of aminotriazinone herbicides like metribuzin?

A1: Aminotriazinone herbicides, particularly metribuzin, primarily act by inhibiting photosynthetic electron transport in chloroplasts. [, , ] They specifically block electron flow between the primary electron acceptor (Q) and the secondary electron acceptor (plastoquinone) in photosystem II. [, ] This disruption ultimately halts the production of ATP and NADPH, essential energy carriers for plant metabolism, leading to plant death.

Q2: How does the chemical structure of aminotriazinones influence their herbicidal activity?

A2: The herbicidal potency of aminotriazinones is strongly influenced by the nature and position of substituents on the triazinone ring. [, ] Research suggests that a positive π-charge at a specific atom in the molecule is crucial for binding to the target site in photosystem II. [] Modifications to the substituents can alter this charge distribution, affecting the binding affinity and thus the herbicidal activity.

Q3: Are there alternative modes of action for aminotriazinones beyond photosynthesis inhibition?

A3: While photosynthesis inhibition is the primary mode of action, research indicates that aminotriazinones like metribuzin and metamitron can also impact other metabolic processes in plants. [] Studies using isolated leaf cells of velvetleaf (Abutilon theophrasti) showed that these herbicides could inhibit ribonucleic acid (RNA) synthesis, suggesting a potential secondary mechanism contributing to their overall herbicidal effect. []

Q4: Can you elaborate on the impact of metribuzin and metamitron on lipid synthesis in plants?

A4: Studies using isolated leaf cells revealed that high concentrations of metribuzin could significantly inhibit lipid synthesis. [] Interestingly, metamitron did not exhibit this effect at any tested concentration. [] This difference highlights the potential for structural variations within the aminotriazinone class to influence their activity and target selectivity.

Q5: What are the implications of the varying effects of metribuzin and metamitron on plant metabolism?

A5: The observed differences in the effects of metribuzin and metamitron on processes like lipid and RNA synthesis suggest that aminotriazinones might possess multiple target sites within plant cells. [] Further research is crucial to fully elucidate these additional targets and understand their contribution to the overall herbicidal action. This knowledge could pave the way for developing more selective and effective herbicides with potentially reduced environmental impact.

Q6: Has computational chemistry been used to study aminotriazinone herbicides?

A6: Yes, molecular orbital calculations have been employed to analyze the charge distribution in various aminotriazinone herbicides. [] These studies provided insights into the essential structural features required for binding to the plastoquinone binding site in photosystem II, further supporting the proposed mechanism of action. []

Q7: Are there any known methods for synthesizing aminotriazinones?

A7: Several synthetic routes for aminotriazinones have been reported. One approach involves reacting acylhydrazones of α-ketocarboxylic acids or their esters with hydrazine, leading to the formation of the desired 3-alkyl-4-amino-1,2,4-triazin-5-ones. [] Alternative methods utilize the reaction of specific hydrazide chlorides with amines or substituted hydrazines to synthesize various triazinone derivatives. []

Q8: What is the significance of the reported clean preparation method for pymetrozine?

A8: The development of a clean preparation method for pymetrozine, a specific aminotriazinone insecticide, represents a significant advancement towards sustainable chemical manufacturing. [] This method minimizes waste generation by recovering and reusing byproducts like pymetrozine and methanol. [, ] By reducing solvent and caustic material usage, this approach minimizes environmental impact while improving production efficiency and cost-effectiveness. []

Q9: What are the environmental implications of aminotriazinone herbicides?

A9: While aminotriazinone herbicides are effective in controlling weeds, understanding their environmental fate and potential impact is crucial. Studies have focused on the photolysis and oxidation of aminotriazinone derivatives to understand their degradation pathways and the potential risks posed by degradation products. [] This information is essential for developing strategies to minimize any negative environmental effects and ensure the responsible use of these herbicides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.